4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582904
InChI: InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-5(6(12)13)3(9)1-10-11;/h1,4H,2,9H2,(H,12,13);1H
SMILES: C1=NN(C(=C1N)C(=O)O)CC(F)F.Cl
Molecular Formula: C6H8ClF2N3O2
Molecular Weight: 227.60 g/mol

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13582904

Molecular Formula: C6H8ClF2N3O2

Molecular Weight: 227.60 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H8ClF2N3O2
Molecular Weight 227.60 g/mol
IUPAC Name 4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-5(6(12)13)3(9)1-10-11;/h1,4H,2,9H2,(H,12,13);1H
Standard InChI Key MQSZGPQYAYAZJN-UHFFFAOYSA-N
SMILES C1=NN(C(=C1N)C(=O)O)CC(F)F.Cl
Canonical SMILES C1=NN(C(=C1N)C(=O)O)CC(F)F.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s IUPAC name, 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride, reflects its pyrazole core substituted with an amino group at position 4, a 2,2-difluoroethyl group at position 1, and a carboxylic acid at position 5, with a hydrochloride counterion . The canonical SMILES notation for the free base is C1=NN(C(=C1N)C(=O)O)CC(F)F\text{C1=NN(C(=C1N)C(=O)O)CC(F)F}, while the hydrochloride form adds a chloride ion . The InChI key MQSZGPQYAYAZJN-UHFFFAOYSA-N\text{MQSZGPQYAYAZJN-UHFFFAOYSA-N} uniquely identifies its stereochemical configuration .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1855907-15-1
Molecular FormulaC6H8ClF2N3O2\text{C}_6\text{H}_8\text{ClF}_2\text{N}_3\text{O}_2
Molecular Weight227.60 g/mol
SMILES (Free Base)C1=NN(C(=C1N)C(=O)O)CC(F)F
Purity≥95%

The difluoroethyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets . The carboxylic acid moiety enhances hydrogen-bonding capabilities, critical for molecular recognition in drug design.

Synthesis and Manufacturing

Key Reaction Steps

  • Cyclization: Reaction of hydrazine derivatives with β-keto esters or acrylates to form the pyrazole ring.

  • Substitution: Introduction of the 2,2-difluoroethyl group via alkylation or nucleophilic substitution.

  • Hydrolysis: Conversion of ester intermediates to carboxylic acids using aqueous bases like LiOH or NaOH .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyStatus
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
SolubilityPolar solvents (inferred)

Applications in Research and Industry

Pharmaceutical Intermediates

Pyrazole derivatives are pivotal in medicinal chemistry due to their bioisosteric replacement potential. The amino and carboxylic acid groups in this compound suggest utility as a building block for kinase inhibitors or protease modulators. Fluorinated pyrazoles, in particular, are explored for their metabolic stability and enhanced binding affinity .

Agrochemical Development

The difluoroethyl group may confer pesticidal or herbicidal activity, as fluorine substituents often improve lipid solubility and environmental persistence. Research into analogous compounds highlights their role in disrupting insect nervous systems .

Analytical Characterization Methods

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the presence of the difluoroethyl group (δ ~4.5 ppm for CHF2_2) and carboxylic acid proton (δ ~12 ppm) .

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 227.60 .

  • HPLC: Purity analysis using C18 columns and UV detection at 254 nm .

Comparative Analysis with Related Compounds

Structural Analogues

  • 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1006462-23-2): Differs by a trifluoromethyl group, increasing molecular weight to 244.12 g/mol .

  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 187949-90-2): Lacks the difluoroethyl group but shares the amino-carboxylic acid motif .

Table 3: Comparison of Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid HClC6H8ClF2N3O2\text{C}_6\text{H}_8\text{ClF}_2\text{N}_3\text{O}_2227.60 -NH2_2, -CC(F)F, -COOH
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidC7H5F5N2O2\text{C}_7\text{H}_5\text{F}_5\text{N}_2\text{O}_2244.12 -CF3_3, -CC(F)F, -COOH
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidC10H8FN3O2\text{C}_{10}\text{H}_8\text{FN}_3\text{O}_2221.19 -NH2_2, -C6_6H4_4F, -COOH

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